molecular formula C14H12N2O2S B597128 1-(Phenylsulfonyl)-2-methyl-6-azaindole CAS No. 1227270-25-8

1-(Phenylsulfonyl)-2-methyl-6-azaindole

Cat. No.: B597128
CAS No.: 1227270-25-8
M. Wt: 272.322
InChI Key: OIAWBKQUUQFFNF-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-2-methyl-6-azaindole is a heterocyclic compound that belongs to the class of azaindoles It features a phenylsulfonyl group attached to the nitrogen atom of the indole ring, with a methyl group at the 2-position

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)-2-methyl-6-azaindole typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

1-(Phenylsulfonyl)-2-methyl-6-azaindole undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted indoles and azaindoles with various functional groups.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-2-methyl-6-azaindole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(Phenylsulfonyl)-2-methyl-6-azaindole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-methylpyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-9-12-7-8-15-10-14(12)16(11)19(17,18)13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAWBKQUUQFFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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